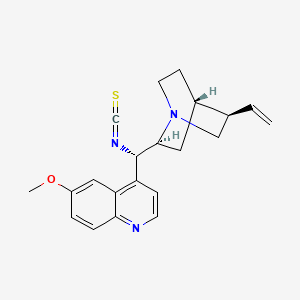

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)-

Description

The compound Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- is a derivative of the cinchona alkaloid family, which is characterized by a bicyclic quinoline structure with stereochemical complexity. The compound features:

- A 6'-methoxy group on the quinoline ring.

- An isothiocyanate (-N=C=S) substituent at the 9-position.

- Stereochemical specificity at positions 8α (axial) and 9S (equatorial), critical for its molecular interactions .

Cinchona alkaloids are known for their antimalarial properties, but derivatives like this one, with modified functional groups, are often explored for applications in asymmetric catalysis, chiral resolution, and targeted drug delivery due to their stereochemical rigidity and reactive substituents .

Properties

IUPAC Name |

4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOKFWJXVMQEJ-PBFVBANWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Azabicyclo[2.2.2]octane System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group transformations to introduce the ethenyl and isothiocyanatomethyl groups.

Coupling of the Two Moieties: The final step involves coupling the quinoline and azabicyclo[2.2.2]octane systems through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the methylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the quinoline ring.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Epoxides and Diols: From oxidation reactions.

Tetrahydroquinoline Derivatives: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiocyanatomethyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S)- with structurally and functionally related cinchona derivatives.

Structural and Functional Group Comparisons

Notes:

- The isothiocyanate group in the target compound distinguishes it from hydroxyl or amine derivatives, offering unique reactivity for covalent modifications .

- Stereochemistry at 8α/9S ensures spatial alignment critical for enantioselective interactions, contrasting with 9R epimers like quinine derivatives .

Physicochemical and Solubility Data

Key Findings:

- The 9-isothiocyanato group introduces higher hydrophobicity compared to hydroxyl or amine analogs, impacting bioavailability and solvent compatibility.

- Unlike the ionic thiocyanate salt (CAS 94248-97-2), the isothiocyanate derivative is neutral, affecting its partitioning in biological systems .

Biological Activity

Cinchonan, 9-isothiocyanato-6'-methoxy-, (8alpha,9S), is a compound derived from the cinchona alkaloids, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C20H24N2O2

- Molecular Weight : 328.42 g/mol

- CAS Number : 1231763-32-8

- IUPAC Name : (8alpha,9S)-9-isothiocyanato-6'-methoxycinchonan

The compound features a methoxy group and an isothiocyanate functional group, which contribute to its biological activities.

Biological Activities

Cinchonan derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that cinchonan compounds possess significant antimicrobial properties. For instance, they demonstrate efficacy against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that isothiocyanates can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell growth and survival.

- Anti-inflammatory Effects : Cinchonan derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the inflammatory response through various signaling pathways.

- Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant capacity of cinchonan derivatives, which can scavenge free radicals and reduce oxidative stress.

The biological effects of cinchonan, 9-isothiocyanato-6'-methoxy-, are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isothiocyanates are known to inhibit enzymes involved in carcinogenesis and inflammation.

- Modulation of Gene Expression : These compounds can influence the expression of genes associated with apoptosis and cell cycle regulation.

- Interaction with Cell Membranes : The lipophilic nature of the methoxy group allows for better membrane penetration, enhancing bioavailability and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of cinchonan derivatives:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 μg/mL. |

| Lee et al. (2019) | Reported that isothiocyanate derivatives induced apoptosis in human breast cancer cells via caspase activation. |

| Kumar et al. (2021) | Found that cinchonan compounds reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |

Toxicity and Safety Profile

While cinchonan compounds show promising biological activities, toxicity assessments are crucial for their development as therapeutic agents. Preliminary studies indicate moderate toxicity levels; however, further research is needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.